(+)-Flutriafol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

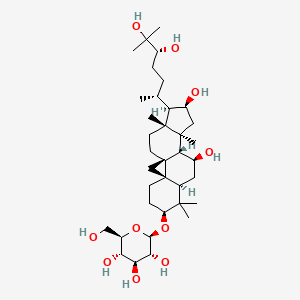

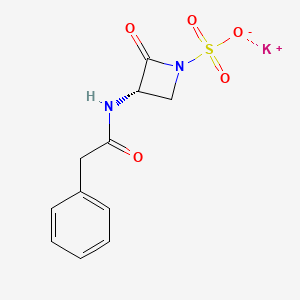

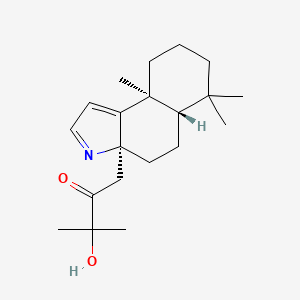

(S)-flutriafol is a 1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol that has R configuration. It is an enantiomer of a (R)-flutriafol.

Applications De Recherche Scientifique

Neurochemical Effects

- Dopamine Release in Rats : Flutriafol significantly increases dopamine release in rat striatum, independent of dopamine transporter activity. This effect is dependent on calcium, sodium, and tetrodotoxin, suggesting a complex neurochemical action mechanism (Santana et al., 2009).

- Influence on Glutamatergic Receptors and Nitric Oxide : Flutriafol acts, at least in part, through overstimulation of NMDA receptors and possible nitric oxide production, influencing dopamine release in the rat striatum. This action can be moderated by antagonists of NMDA and AMPA/kainate receptors and nitric oxide synthase inhibitors (Faro et al., 2012).

Agricultural and Environmental Impact

- Metabolism in Vegetables : In laboratory and greenhouse conditions, flutriafol metabolism and dissipation in vegetables like courgette and tomato were studied. Several metabolites were identified, with varying levels of toxicity, emphasizing the importance of understanding fungicide residue in crops (Hergueta-Castillo et al., 2023).

- Degradation Mechanism : Flutriafol's degradation mechanisms, particularly through OH-mediated mineralization, were elucidated using quantum chemical calculations and electrochemical experiments. This research is crucial for developing technologies to remove flutriafol from the environment (Liu et al., 2017).

- Impact on Soil Microflora : Flutriafol's impact on cellulose decomposition by soil microflora was studied, revealing that high dosages could initially inhibit and then stimulate cellulolytic activity. This suggests changes in soil microflora dynamics and highlights the importance of understanding persistent fungicide applications (Munier-Lamy & Borde, 2000).

Pharmacokinetics and Toxicology

- Gender Differences in Rabbits : The study on rabbits showed gender-related differences in the pharmacokinetics of flutriafol, indicating its stereoselectivity in distribution and elimination might depend on gender (Shen et al., 2011).

Residue Monitoring

- Residues in Brazilian Green Coffees : Monitoring of flutriafol residues in Brazilian green coffees indicated increasing nonconformities over the years. This underscores the need for public actions to ensure consumer safety given the toxic and carcinogenic nature of flutriafol (Oliveira et al., 2016).

These studies provide a comprehensive understanding of (+)-flutriafol's effects and applications in various scientific domains, from neurochemistry to environmental safety.

The scientific research applications of (+)-Flutriafol encompass various studies focusing on its effects, mechanisms, and interactions in different scenarios. Below are some key findings from recent research:

Dopamine Release Mechanism : Flutriafol, as a triazole fungicide, has been found to significantly affect dopamine release in rat striatum. Studies indicate that this effect is due to an increased dopamine exocytotic release and independent of the dopamine transporter. These findings have implications for understanding the neurological impact of flutriafol exposure (Santana et al., 2009).

Role of Glutamatergic Receptors : The involvement of ionotropic glutamatergic receptors and nitric oxide in flutriafol-induced dopamine release has been explored. This fungicide appears to act through an overstimulation of NMDA receptors, potentially leading to nitric oxide production and influencing dopamine release (Faro et al., 2012).

Metabolism and Dissipation in Agriculture : A study on the metabolism and dissipation kinetics of flutriafol in vegetables like courgette and tomato reveals insights into its behavior under laboratory and greenhouse conditions. This research is crucial for understanding the environmental and health implications of flutriafol use in agriculture (Hergueta-Castillo et al., 2023).

Mineralization Mechanism : The ·OH-mediated mineralization mechanism of flutriafol has been investigated, providing a comprehensive understanding of its degradation pathways and interactions with environmental contaminants (Liu et al., 2017).

Effect on Soil Microflora : Research has shown that flutriafol can affect cellulose decomposition by soil microflora, highlighting its potential impact on soil health and ecosystem balance (Munier-Lamy & Borde, 2000).

Gender-Related Differences in Degradation : A study has revealed gender-related differences in the stereoselective degradation of flutriafol in rabbits, indicating the importance of considering biological variability in its pharmacokinetics (Shen et al., 2011).

Propriétés

Numéro CAS |

586965-70-0 |

|---|---|

Nom du produit |

(+)-Flutriafol |

Formule moléculaire |

C16H13F2N3O |

Poids moléculaire |

301.29 g/mol |

Nom IUPAC |

(1S)-1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol |

InChI |

InChI=1S/C16H13F2N3O/c17-13-7-5-12(6-8-13)16(22,9-21-11-19-10-20-21)14-3-1-2-4-15(14)18/h1-8,10-11,22H,9H2/t16-/m0/s1 |

Clé InChI |

JWUCHKBSVLQQCO-INIZCTEOSA-N |

SMILES isomérique |

C1=CC=C(C(=C1)[C@](CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F |

SMILES |

C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F |

SMILES canonique |

C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(2S)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid](/img/structure/B1262509.png)

![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)

![(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl-hydroxy-phosphonomethyl)phosphonic acid](/img/structure/B1262524.png)